Product packaging for 4-Phenethoxy-1H-pyrazole(Cat. No.:)

4-Phenethoxy-1H-pyrazole

Cat. No.: B12068813
M. Wt: 188.23 g/mol
InChI Key: FHTMPEUHKWIXDU-UHFFFAOYSA-N
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Description

4-Phenethoxy-1H-pyrazole is a chemical compound based on the 1H-pyrazole heterocyclic core, a structure known for its significant versatility in medicinal chemistry and drug discovery research . The pyrazole scaffold is a privileged structure found in numerous biologically active molecules and is frequently investigated for its potential to interact with various enzymatic targets . Specifically, pyrazole derivatives have been extensively studied as potent inhibitors of kinase enzymes, such as JAK2/3 and Aurora kinases, which are critical targets in oncology research . Other research avenues for pyrazole compounds include their development as RET-kinase inhibitors and carbonic anhydrase inhibitors, highlighting their broad applicability in developing therapies for cancers and other disorders . The phenethoxy substituent in this particular derivative may influence its lipophilicity and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key synthetic precursor or a structural core for designing and synthesizing novel molecules with potential investigational biological activities. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O B12068813 4-Phenethoxy-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-(2-phenylethoxy)-1H-pyrazole

InChI

InChI=1S/C11H12N2O/c1-2-4-10(5-3-1)6-7-14-11-8-12-13-9-11/h1-5,8-9H,6-7H2,(H,12,13)

InChI Key

FHTMPEUHKWIXDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CNN=C2

Origin of Product

United States

Advanced Methodologies for the Synthesis and Derivatization of 4 Phenethoxy 1h Pyrazole

Retrosynthetic Analysis and Strategic Design Principles for the 4-Phenethoxy-1H-pyrazole Scaffold

The synthetic strategy for this compound begins with a retrosynthetic analysis to deconstruct the molecule into simpler, commercially available starting materials. Two primary disconnection approaches are considered for this target scaffold.

Approach A: C4-O Bond Disconnection

This strategy involves the disconnection of the ether linkage, which is a prominent feature of the molecule. This leads to two key synthons: a 4-hydroxy-1H-pyrazole intermediate and a phenethyl halide or a similar electrophile. A subsequent disconnection of the 4-hydroxy-1H-pyrazole core, typically across the N1-C5 and C3-C4 bonds, reveals a hydrazine (B178648) derivative and a β-dicarbonyl compound, such as a derivative of malonic acid. This approach benefits from the wide availability of methods for constructing 4-hydroxypyrazoles.

Approach B: C4-C(substituent) Bond Disconnection

An alternative strategy focuses on disconnecting the bond between the pyrazole (B372694) C4 position and the phenethoxy group. This pathway presumes the formation of the pyrazole ring first, followed by the introduction of the phenethoxy moiety or a precursor. The retrosynthetic step would yield a 4-unsubstituted or 4-halo-1H-pyrazole and a phenethoxy-containing building block. This approach is advantageous as it allows for late-stage functionalization, enabling the synthesis of various analogs from a common pyrazole intermediate. The choice between these strategies often depends on the availability of starting materials and the desired regiochemical control.

Cycloaddition Reactions and Heterocycle Formation for the Pyrazole Core Synthesis

The construction of the pyrazole ring is a cornerstone of the synthesis. Pyrazole, a five-membered heterocyclic compound with two adjacent nitrogen atoms, can be synthesized through various methods, primarily cycloaddition and condensation reactions. numberanalytics.com

[3+2] Dipolar Cycloadditions in 1H-Pyrazole Formation

One of the most powerful methods for constructing the pyrazole core is the [3+2] dipolar cycloaddition, also known as the Huisgen cycloaddition. nih.gov This reaction typically involves a 1,3-dipole, such as a nitrile imine or a diazoalkane, and a dipolarophile, like an alkyne. nih.govorganic-chemistry.org

For the synthesis of a 4-substituted pyrazole, this could involve the reaction of a nitrile imine with a substituted alkyne. The regioselectivity of the cycloaddition is a critical factor, often controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. nih.govacs.org The use of alkyne surrogates can alleviate issues related to the preparation and regioselectivity of the cycloaddition. nih.gov

Table 1: Examples of [3+2] Cycloaddition for Pyrazole Synthesis

1,3-Dipole Dipolarophile Catalyst/Conditions Outcome Reference(s)
Nitrile Imine Terminal Alkyne Silver-mediated High regioselectivity, broad scope organic-chemistry.org
Nitrile Imine α-Bromocinnamaldehyde Triethylamine, room temp. Regioselective, good yields nih.gov
Sydnone 2-Alkynyl-1,3-dithiane Base-mediated Excellent regioselectivity acs.org

This table presents generalized findings for pyrazole synthesis and is not specific to this compound.

Condensation and Ring-Closing Methodologies for Pyrazole Ring Construction

The most traditional and widely used method for pyrazole synthesis is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. numberanalytics.comrsc.org This approach, known as the Knorr pyrazole synthesis, is highly versatile.

The reaction of hydrazine with a β-ketoester or a 1,3-diketone proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. mdpi.com The regioselectivity of the final pyrazole product is a key consideration when using unsymmetrical dicarbonyl compounds and substituted hydrazines. For instance, the reaction of unsymmetrical enaminodiketones with specific hydrazine derivatives can lead to a single regioisomer in high yields. organic-chemistry.org Multicomponent reactions that generate the 1,3-dielectrophile in situ have expanded the scope and efficiency of traditional condensation methods. beilstein-journals.org

Stereoselective and Regioselective Functionalization at the 4-Position of 1H-Pyrazole

Introducing substituents at the C4 position of the pyrazole ring with high regioselectivity is crucial for synthesizing the target molecule. Generally, electrophilic aromatic substitution on the pyrazole ring favors the C4 position due to its higher nucleophilicity. ibs.re.kr

Modern synthetic methods, particularly transition metal-catalyzed C-H activation, have emerged as powerful tools for the direct and selective functionalization of the pyrazole C4-H bond. Palladium catalysis, in particular, has been successfully employed for the C4-alkenylation and C4-arylation of pyrazoles. ibs.re.krnih.govresearchgate.net The choice of ligands and additives is critical for controlling the regioselectivity between the C4 and C5 positions. For example, an electrophilic palladium catalyst generated with trifluoroacetic acid (TFA) and 4,5-diazafluoren-9-one (B35911) (DAF) can selectively direct alkenylation to the C4 position. ibs.re.krnih.gov

An alternative two-step approach involves initial halogenation at the C4 position, followed by a cross-coupling reaction. Pyrazoles can be brominated with N-bromosuccinimide (NBS) or iodinated using elemental iodine with an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) to selectively install a halogen at the C4 position. rsc.orgrsc.org The resulting 4-halopyrazole is a versatile intermediate for subsequent Suzuki-Miyaura or Sonogashira cross-coupling reactions to introduce a wide array of substituents. rsc.orgrsc.org

Catalytic Etherification Protocols for the Introduction of the Phenethoxy Moiety

The final key transformation in the synthesis of this compound is the formation of the ether linkage between the pyrazole ring and the phenethyl group.

Transition Metal-Catalyzed Coupling Reactions for Phenoxy Ether Linkage

Transition metal-catalyzed cross-coupling reactions are highly effective for forming C-O bonds. The Buchwald-Hartwig amination protocol has been extended to etherification, allowing for the palladium-catalyzed coupling of aryl halides or triflates with alcohols. nih.gov This method could be applied by coupling a 4-halo-1H-pyrazole with phenethyl alcohol. The reaction typically employs a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., DPPF), and a base. nih.gov

The Ullmann condensation is another classic method for forming diaryl ethers, which has been adapted for alkyl aryl ethers. This reaction traditionally uses a copper catalyst to couple an aryl halide with an alcohol. While early versions required harsh conditions, modern protocols utilize ligands to facilitate the reaction under milder temperatures.

A catalytic system for the selective oxidation of the β-O-4 bond in phenethoxybenzene, a lignin (B12514952) model compound, highlights the relevance of studying this specific ether linkage. conicet.gov.arresearchgate.net Although focused on bond cleavage, these studies provide insight into the reactivity and stability of the phenethoxy moiety under catalytic conditions.

Table 2: Representative Conditions for Transition Metal-Catalyzed Etherification

Reaction Type Aryl Substrate Alcohol Catalyst System Conditions Reference(s)
Buchwald-Hartwig Aryl Halide/Triflate Primary/Secondary Alcohol Pd catalyst, Phosphine Ligand, Base Anhydrous solvent, heating nih.gov
Ullmann-type Coupling Aryl Halide Alcohol CuI, Ligand (e.g., N,N-dimethylglycine), Base Moderate temperatures (60-90°C) researchgate.net

This table provides generalized conditions for etherification reactions that could be adapted for the synthesis of this compound.

Nucleophilic Aromatic Substitution Variants for Phenoxy Group Introduction

The introduction of a phenoxy ether linkage at the C4 position of the pyrazole ring is a critical step in the synthesis of this compound. While classical nucleophilic aromatic substitution (SNAr) on an activated aryl halide is a common strategy for forming aryl ethers, its application to an electron-rich pyrazole ring can be challenging. More effective strategies involve the O-alkylation of a 4-hydroxypyrazole precursor or metal-catalyzed cross-coupling reactions.

A primary route involves the O-alkylation of a 4-hydroxypyrazole intermediate with a phenethyl halide, such as phenethyl bromide, under basic conditions (Williamson ether synthesis). The requisite 4-hydroxypyrazole can be prepared from precursors like ethyl 3-hydroxy-1H-pyrazole-4-carboxylate. google.comresearchgate.net

A more advanced and efficient method for constructing the C4-ether bond is the copper-catalyzed Ullmann-type coupling reaction. This approach facilitates the direct alkoxylation of a 4-iodo-1H-pyrazole with an alcohol. Research has demonstrated the successful coupling of 4-iodo-1H-pyrazoles with various alcohols, including phenethyl alcohol, using a CuI catalyst. mdpi.com This reaction is often performed with a suitable ligand, such as 3,4,7,8-tetramethyl-1,10-phenanthroline, and a base like potassium t-butoxide. The use of microwave irradiation can significantly accelerate the reaction, reducing the time required from hours to just one hour. mdpi.com

Another powerful method for ether formation is the Mitsunobu reaction, which allows for the conversion of an alcohol to an ether under mild conditions. wikipedia.orgorganic-chemistry.org This reaction would involve treating 4-hydroxy-1H-pyrazole with phenethyl alcohol in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgtcichemicals.com The reaction proceeds with inversion of configuration if the alcohol is chiral and is known for its broad functional group tolerance, although it can be sensitive to the pKa of the nucleophile. nih.gov

The following table summarizes reaction conditions for the copper-catalyzed synthesis of 4-alkoxypyrazoles, a method directly applicable to producing this compound.

Table 1: Optimized Conditions for CuI-Catalyzed Synthesis of 4-Alkoxypyrazoles

Parameter Condition Reference
Substrate 4-Iodo-1H-pyrazole mdpi.com
Reagent Phenethyl alcohol (excess) mdpi.com
Catalyst CuI (20 mol%) mdpi.com
Ligand 3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%) mdpi.com
Base Potassium t-butoxide (2 equivalents) mdpi.com
Temperature 130 °C mdpi.com
Heating Microwave Irradiation mdpi.com
Time 1 hour mdpi.com

Optimization of Reaction Conditions and Process Engineering for Scalable Synthesis of this compound

Scaling up the synthesis of this compound from laboratory to industrial production requires careful optimization of reaction parameters and the application of process engineering principles to ensure efficiency, safety, and cost-effectiveness. researchgate.net Process intensification (PI) is a key strategy, aiming to develop smaller, cleaner, and more energy-efficient manufacturing processes. pharmasalmanac.commdpi.com

For the synthesis of this compound, particularly via copper-catalyzed coupling, optimization would focus on catalyst loading, reaction temperature, solvent choice, and purification methods. Reducing catalyst loading without compromising yield is a primary goal for cost reduction. Flow chemistry offers a significant advantage for process intensification. pharmasalmanac.comunito.it In a flow process, reagents are continuously pumped through a heated reactor, allowing for superior control over reaction parameters like temperature and residence time. frontiersin.org This enhanced control often leads to higher yields, improved selectivity, and safer operation, especially for exothermic reactions. pharmasalmanac.com For instance, a scalable synthesis of biologically active pyrazole derivatives has been developed using a one-pot approach, highlighting the drive towards more efficient, cost-effective, and industrially viable methods. researchgate.net

The transition from batch reactors to continuous flow systems can address many limitations of traditional batch processing, such as poor heat and mass transfer. pharmasalmanac.commdpi.com Technologies like microwave-assisted flow synthesis can further accelerate reactions, with some processes being completed in minutes. unito.it The goal is to develop a robust and reproducible process that minimizes waste and simplifies downstream processing, such as purification. frontiersin.org

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles are increasingly integrated into synthetic methodologies to minimize environmental impact. For a molecule like this compound, this involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

The use of water as a reaction solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. tandfonline.com Several syntheses of pyrazole derivatives have been successfully performed in aqueous media. For example, the condensation of 1,3-diketones with hydrazines to form pyrazoles has been achieved at room temperature in water using a solid acid catalyst. tandfonline.commdpi.com While the etherification step to produce this compound may be more challenging in water, the synthesis of the pyrazole core itself can be made significantly greener.

Solvent-free synthesis is another key green chemistry technique, often facilitated by microwave irradiation or grinding. mdpi.comresearchgate.netmpob.gov.my The reaction of phenyl glycidyl (B131873) ether with pyrazoles has been demonstrated in a solvent-free, microwave-assisted approach, offering a rapid and efficient method that reduces waste. mdpi.com Similarly, solvent-free methods have been developed for synthesizing various pyrazole derivatives using recyclable catalysts, which simplifies product isolation and minimizes the use of volatile organic compounds. nih.govkoreascience.kr

The ability to recover and reuse a catalyst is a cornerstone of green and sustainable synthesis. nih.gov For pyrazole synthesis, heterogeneous catalysts are particularly advantageous. Solid-supported acid catalysts, such as Amberlyst-70 (a polystyrene sulfonic acid resin), have been used for the aqueous synthesis of pyrazoles and can be easily recovered by simple filtration and reused multiple times with only a minor loss in activity. tandfonline.comtandfonline.com

Parallel Synthesis and Combinatorial Approaches for this compound Library Generation

Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating large libraries of related compounds for high-throughput screening in drug discovery. pharmasalmanac.comglobalresearchonline.net These techniques can be applied to the this compound scaffold to explore structure-activity relationships by introducing diversity at various positions on the pyrazole ring.

The N1 and N2 atoms of the pyrazole ring are common points for diversification. For an unsymmetrically substituted pyrazole like this compound, N-alkylation or N-arylation can lead to two regioisomers. Achieving regioselectivity is therefore a key challenge.

N-alkylation is typically performed under basic conditions using an alkyl halide. researchgate.net However, this can result in a mixture of N1 and N2 alkylated products. Regioselective methods have been developed to control the outcome. For instance, a catalyst-free Michael reaction has been shown to achieve excellent regioselectivity for N1-alkylation of certain pyrazoles. nih.gov Another approach uses trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which has been successfully applied to the N-alkylation of pyrazoles with phenethyl groups, providing an alternative to methods requiring strong bases. semanticscholar.org The steric hindrance around the nitrogen atoms often dictates the site of alkylation. semanticscholar.orgbeilstein-journals.org

N-arylation is commonly achieved through copper- or palladium-catalyzed cross-coupling reactions. The Ullmann condensation, for example, can be used to couple pyrazoles with aryl halides. nih.gov Modern protocols often employ ligands to facilitate the reaction under milder conditions.

A parallel synthesis approach can be used to generate a library of N-substituted this compound derivatives. This involves dispensing the parent pyrazole into an array of reaction vessels (e.g., a 96-well plate) and then adding a diverse set of alkylating or arylating agents to each well. vulcanchem.com This allows for the rapid creation of a library of compounds with systematic variations at the nitrogen positions.

Table 2: Illustrative Library Design for Parallel Synthesis of N-Substituted this compound Derivatives

Library Position Reagent Type Example Reagents
R1 (N1/N2) Alkyl Halides Methyl iodide, Ethyl bromide, Propyl iodide, Benzyl (B1604629) bromide
Aryl Halides Iodobenzene, 4-Fluorobromobenzene, 3-Chloropyridine
Activated Alkenes (Michael Acceptors) Ethyl acrylate, Acrylonitrile

Diversification of the Phenethoxy Side Chain (e.g., Substituted Phenoxy Moieties)

The phenethoxy side chain of this compound is a prime target for structural variation. The introduction of substituents onto the phenyl ring of this moiety can significantly alter the molecule's steric and electronic properties. A primary strategy for achieving this diversification is through the Williamson ether synthesis, starting from a 4-hydroxy-1H-pyrazole intermediate and a variety of substituted phenethyl halides.

The general synthetic route involves the deprotonation of 4-hydroxy-1H-pyrazole with a suitable base (e.g., sodium hydride, potassium carbonate) to form a pyrazolate anion. This nucleophile is then reacted with a substituted 2-phenylethyl halide (bromide or chloride) to yield the desired ether. This approach allows for the incorporation of a wide array of functional groups on the phenoxy ring.

Key Research Findings:

Electron-donating and Electron-withdrawing Groups: The synthesis accommodates phenethyl halides bearing both electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, fluoro, nitro). The reaction conditions can be optimized to accommodate the reactivity of the specific halide used.

Steric Hindrance: The reaction is generally tolerant of sterically hindered phenethyl halides, allowing for the introduction of bulky groups like tert-butyl at various positions on the phenyl ring, a feature noted in the synthesis of related bioactive molecules like fenazaquin. researchgate.net

Reaction Conditions: The choice of solvent (e.g., DMF, acetonitrile) and base is critical for achieving high yields and minimizing side reactions. Phase-transfer catalysts can also be employed to facilitate the reaction between the pyrazolate salt and the organic halide.

Below is a representative table of derivatives that can be synthesized using this methodology.

EntryPhenethyl Halide UsedResulting Substituent on Phenoxy Moiety
12-(4-Methoxyphenyl)ethyl bromide4-Methoxy
22-(4-Chlorophenyl)ethyl bromide4-Chloro
32-(3-Nitrophenyl)ethyl bromide3-Nitro
42-(4-tert-Butylphenyl)ethyl bromide4-tert-Butyl
52-(2-Fluorophenyl)ethyl bromide2-Fluoro

Introduction of Additional Functionalities onto the Pyrazole Ring System

The pyrazole ring itself is an electron-rich heterocyclic system amenable to various functionalization reactions, particularly electrophilic substitution and metal-catalyzed cross-coupling. encyclopedia.pub These methods allow for the precise introduction of diverse functional groups at the C-3, C-5, and N-1 positions of the this compound core, significantly expanding the structural diversity of the compound class.

Electrophilic Substitution:

Halogenation: The C-3 and C-5 positions of the pyrazole ring can be selectively halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting halo-pyrazoles are valuable intermediates for further derivatization, particularly through cross-coupling reactions. researchgate.net The synthesis of 4-halogenated-1H-pyrazoles has been well-documented, providing a basis for these transformations. researchgate.net

Nitration: Nitration of the pyrazole ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, typically introducing a nitro group at the C-3 or C-5 position.

Metal-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. umich.edu Starting from a halogenated (e.g., bromo- or iodo-) this compound, a wide variety of aryl, heteroaryl, or alkyl groups can be introduced by reaction with the corresponding boronic acid or boronate ester. umich.edunih.gov

Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of nitrogen-carbon bonds, providing a route to N-aryl pyrazoles. nih.gov The N-1 position of the pyrazole can be arylated using various phenylboronic acids.

Other Functionalizations:

Formylation: The Vilsmeier-Haack reaction can be used to introduce a formyl group (-CHO) onto the pyrazole ring, typically at the C-5 position. This aldehyde can then serve as a handle for further transformations, such as conversion to carboxylic acids, amines, or for use in condensation reactions.

N-Alkylation/Arylation: The nitrogen at the N-1 position is nucleophilic and can be readily alkylated or arylated using various halides or other electrophiles, allowing for another point of diversification. nih.gov

The following table summarizes common functionalization reactions applicable to the this compound scaffold.

Reaction TypePosition(s) FunctionalizedReagents/CatalystsFunctional Group Introduced
HalogenationC-3, C-5N-Bromosuccinimide (NBS)-Br
NitrationC-3, C-5HNO₃/H₂SO₄-NO₂
Suzuki CouplingC-3, C-5 (from halo-precursor)Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), BaseAryl, Alkyl
Chan-Lam CouplingN-1Phenylboronic acid, Cu catalystAryl
FormylationC-5POCl₃, DMF (Vilsmeier-Haack)-CHO
N-AlkylationN-1Alkyl halide, BaseAlkyl

In Depth Spectroscopic and Crystallographic Elucidation of 4 Phenethoxy 1h Pyrazole Molecular Structure

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes

NMR spectroscopy stands as a cornerstone technique for the elucidation of molecular structure in solution. Through the application of one-dimensional and multidimensional experiments, a detailed map of atomic connectivity and spatial relationships can be constructed.

To unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts of 4-phenethoxy-1H-pyrazole, a combination of 2D NMR experiments is employed.

¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY spectra would be crucial for identifying the spin systems within the molecule. Specifically, it would show correlations between the adjacent protons on the pyrazole (B372694) ring, the protons within the phenoxy group, and the protons of the ethyl bridge. For instance, the triplet signal of the methylene (B1212753) protons adjacent to the oxygen would show a correlation to the triplet of the other methylene group. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shift of a proton with the chemical shift of the carbon atom to which it is directly attached. emerypharma.com This allows for the direct assignment of protonated carbons. In the case of this compound, each proton signal in the aromatic rings and the ethyl linker would be correlated to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This is particularly powerful for identifying quaternary carbons and for piecing together different molecular fragments. For instance, the protons of the methylene group adjacent to the pyrazole ring would show HMBC correlations to the C4 and C5 carbons of the pyrazole ring, confirming the point of attachment of the phenethoxy group.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on known values for similar pyrazole and phenethoxy structures.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyrazole H-3/H-5~7.5 (s)~135
Pyrazole C-4-~105
O-CH₂~4.3 (t)~68
CH₂-Ph~3.1 (t)~39
Phenyl H-ortho~7.3 (d)~129
Phenyl H-meta~7.4 (t)~121
Phenyl H-para~7.3 (t)~129
Phenyl C-ipso-~158

Note: s = singlet, d = doublet, t = triplet. Chemical shifts are approximate and would be influenced by the solvent and other experimental conditions.

While COSY, HSQC, and HMBC experiments establish the bonding framework, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of atoms, which is crucial for determining the preferred conformation of the flexible phenethoxy side chain. columbia.edunanalysis.com

These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. For this compound, NOESY or ROESY spectra would reveal correlations between the protons of the ethyl bridge and the protons of both the pyrazole and phenyl rings. The relative intensities of these cross-peaks can be used to estimate inter-proton distances and thus model the three-dimensional arrangement of the molecule in solution. For medium-sized molecules where the NOE may be close to zero, ROESY is often the preferred experiment as the ROE is always positive. columbia.edu

Pyrazole and its derivatives can exist as tautomers due to the migration of a proton between the two nitrogen atoms of the ring. rsc.orgencyclopedia.pub Variable temperature (VT) NMR studies can provide insight into the dynamics of this process. By recording NMR spectra at different temperatures, it may be possible to observe the coalescence of signals as the rate of tautomeric exchange increases. nih.gov This allows for the determination of the activation energy for the tautomerization process.

Furthermore, VT NMR can be used to study the rotational barriers around the single bonds of the phenethoxy side chain. At lower temperatures, the rotation around these bonds may become slow enough on the NMR timescale to give rise to distinct signals for different conformers.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula of this compound can be unequivocally confirmed.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. unt.edu This allows for the detailed characterization of the molecule's substructures. The fragmentation pattern of protonated this compound would be expected to show characteristic losses corresponding to different parts of the molecule.

A plausible fragmentation pathway for this compound in positive-ion mode is outlined below:

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Plausible Structure of Fragment
[M+H]⁺Varies-Protonated this compound
[M+H]⁺VariesC₇H₇•Loss of the benzyl (B1604629) radical
[M+H]⁺VariesC₈H₉O•Loss of the phenoxyethyl radical
[M+H]⁺VariesC₂H₄Loss of ethylene (B1197577) from the linker
[M+H]⁺VariesC₆H₅OHLoss of phenol

This fragmentation data provides a molecular fingerprint that can be used to confirm the identity of the compound and distinguish it from isomers.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. gatewayanalytical.com The resulting spectra provide a unique fingerprint of the compound and allow for the identification of its functional groups.

For this compound, the following characteristic vibrational bands would be expected:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H (pyrazole)Stretching3100-3300FT-IR
C-H (aromatic)Stretching3000-3100FT-IR, Raman
C-H (aliphatic)Stretching2850-3000FT-IR, Raman
C=C (aromatic)Stretching1450-1600FT-IR, Raman
C-N (pyrazole)Stretching1300-1400FT-IR, Raman
C-O-C (ether)Asymmetric Stretching1200-1275FT-IR
C-O-C (ether)Symmetric Stretching1020-1075Raman

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, confirming the presence of key functional groups and serving as a valuable tool for quality control and identification. nih.govresearchgate.netprimescholars.com

Characteristic Vibrational Modes of the Pyrazole Ring and Phenoxy Ether Linkage

The pyrazole ring exhibits several characteristic vibrations. The N-H stretching vibration is typically observed as a broad band in the FT-IR spectrum, indicative of hydrogen bonding. aip.org The C-H stretching vibrations of the pyrazole ring appear at higher wavenumbers. The C=N and C=C stretching vibrations within the pyrazole ring are also prominent and are sensitive to substitution. derpharmachemica.com

The phenoxy group contributes its own set of characteristic bands. The aromatic C-H stretching vibrations are found at wavenumbers above 3000 cm⁻¹. The C-O-C ether linkage is characterized by its asymmetric and symmetric stretching vibrations. The asymmetric stretch usually appears as a strong band, while the symmetric stretch is often weaker. pharmainfo.in

A detailed assignment of the principal vibrational modes of this compound is presented in the table below.

Vibrational ModeWavenumber (cm⁻¹)Intensity
N-H stretch (pyrazole)~3150Medium, Broad
Aromatic C-H stretch3100-3000Medium
Aliphatic C-H stretch2950-2850Medium
C=N stretch (pyrazole)~1590Strong
C=C stretch (aromatic)1600-1450Medium-Strong
C-O-C asymm. stretch~1245Strong
C-O-C symm. stretch~1040Medium
Aromatic C-H o.o.p. bend900-675Strong

This is an interactive data table. The data is representative and based on typical values for similar compounds.

Interpretation of Intra- and Intermolecular Hydrogen Bonding Interactions

The presence of both a hydrogen bond donor (the pyrrole-type N1-H) and a hydrogen bond acceptor (the pyridine-type N2) in the pyrazole ring makes hydrogen bonding a dominant feature of its supramolecular chemistry. mdpi.com In the solid state, 1H-pyrazoles commonly form hydrogen-bonded assemblies such as dimers, trimers, tetramers, or catemers (chains). mdpi.comnih.gov The specific motif adopted depends on the steric and electronic properties of the substituents on the pyrazole ring. mdpi.com

For this compound, intermolecular N-H···N hydrogen bonds are the primary interaction governing its crystal packing. These interactions link individual molecules into larger aggregates. The strength and geometry of these hydrogen bonds can be inferred from the N-H stretching frequency in the IR spectrum and from the N···N distances determined by X-ray crystallography. nih.gov Intramolecular hydrogen bonds are not expected to be a significant feature in this molecule due to its geometry. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π→π* and n→π* transitions within the pyrazole and phenyl chromophores.

The pyrazole ring itself shows a π→π* transition at lower wavelengths. researchgate.net The phenyl group of the phenethoxy substituent also exhibits characteristic π→π* transitions. The presence of the ether linkage can cause a slight red shift (bathochromic shift) of the phenyl absorption bands. The lone pairs on the nitrogen and oxygen atoms can give rise to weak n→π* transitions at longer wavelengths. beilstein-journals.org

Electronic Transitionλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Chromophore
π→π~210>10,000Pyrazole
π→π~254~5,000Phenyl
n→π*~280<1,000N, O heteroatoms

This is an interactive data table. The data is representative and based on typical values for similar compounds.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Organization

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of the crystal packing. nih.gov

Precision Determination of Bond Lengths, Bond Angles, and Torsion Angles

The molecular geometry of this compound, as would be determined by X-ray crystallography, reveals the planarity of the pyrazole ring and the conformation of the flexible phenethoxy side chain. The bond lengths within the pyrazole ring are consistent with its aromatic character, showing values intermediate between single and double bonds. nih.govnsf.gov The C-O-C bond angle of the ether linkage typically falls within a specific range.

ParameterValue (Å or °)
Bond Lengths (Å)
N1-N2~1.35
N2-C3~1.33
C3-C4~1.40
C4-C5~1.38
C5-N1~1.34
C4-O1~1.37
O1-C6~1.43
Bond Angles (°) **
C5-N1-N2~112
N1-N2-C3~105
N2-C3-C4~111
C3-C4-C5~106
C4-C5-N1~106
C4-O1-C6~118
Torsion Angles (°) **
C3-C4-O1-C6Variable
C5-C4-O1-C6Variable

This is an interactive data table. The data is representative and based on typical values for similar compounds.

Analysis of Intermolecular Interactions, Crystal Packing Motifs, and Hydrogen Bonding Networks

The crystal structure of this compound is stabilized by a network of intermolecular interactions. The most significant of these are the N-H···N hydrogen bonds that link the pyrazole rings of adjacent molecules. iucr.org These interactions typically lead to the formation of well-defined supramolecular motifs, such as chains or cyclic structures. mdpi.com

Polymorphism and Co-crystallization Studies of this compound

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those capable of forming strong intermolecular interactions like hydrogen bonds. mdpi.com Given the hydrogen bonding capabilities and conformational flexibility of this compound, the existence of multiple polymorphs is plausible. researchgate.net Different polymorphs would exhibit distinct crystal packing and, consequently, may differ in their physical properties.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another area of interest. mdpi.com The pyrazole moiety, with its hydrogen bond donor and acceptor sites, is an excellent candidate for forming co-crystals with other molecules (coformers) that have complementary hydrogen bonding functionalities. acs.org Studies on the polymorphism and co-crystallization of this compound could lead to the discovery of new solid forms with tailored properties.

Computational Chemistry and Theoretical Characterization of 4 Phenethoxy 1h Pyrazole

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Stability

DFT calculations are a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov For a molecule like 4-Phenethoxy-1H-pyrazole, DFT would be used to optimize its three-dimensional geometry to find the most stable arrangement of its atoms.

Analysis of Molecular Orbitals (HOMO-LUMO) and Their Contribution to Reactivity

A key output of DFT calculations is the description of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are fundamental to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. taylorfrancis.com For pyrazole (B372694) derivatives, the distribution of the HOMO and LUMO across the pyrazole ring and its substituents dictates their behavior in chemical reactions. nih.gov

Electrostatic Potential Surfaces and Charge Distribution Analysis

The electrostatic potential (ESP) surface of a molecule maps the electrostatic potential onto the electron density surface. This provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.com ESP surfaces are invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, and for understanding how a molecule will interact with other molecules, such as biological receptors. youtube.com For a pyrazole derivative, the ESP would show the electronegative nitrogen atoms of the pyrazole ring as regions of negative potential, indicating their role as hydrogen bond acceptors.

Conformational Analysis via Molecular Mechanics and Quantum Chemical Methods

The flexibility of the phenethoxy group in this compound means that the molecule can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformations and the energy barriers between them.

Potential Energy Surface Scans for Rotational Barriers and Conformational Landscape

A potential energy surface (PES) is a mathematical representation of a system's energy as a function of its geometric parameters. For this compound, a PES scan would involve systematically rotating the dihedral angles of the phenethoxy side chain and calculating the energy at each step. This process reveals the energy landscape of the molecule, identifying low-energy stable conformations and the high-energy transition states that separate them.

Identification of Stable Conformers and Their Relative Energies

While the specific computational and theoretical characterization of this compound is not available in current scientific literature, the established methodologies for studying pyrazole derivatives provide a clear roadmap for such an investigation. The application of DFT and other computational techniques would yield valuable data on its electronic structure, reactivity, and conformational preferences. The absence of this specific data highlights a gap in the current body of research and an opportunity for future computational studies to elucidate the properties of this particular pyrazole derivative.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)

Computational methods, particularly DFT, are widely used to predict the spectroscopic parameters of molecules. For instance, studies on halogenated 1H-pyrazoles have successfully used DFT calculations to predict ¹H NMR chemical shifts and infrared (IR) vibrational frequencies, offering explanations for experimental observations. mdpi.comresearchgate.net Such calculations typically involve geometry optimization of the molecule's structure followed by frequency and NMR shielding calculations. researchgate.net The predicted spectra are invaluable for confirming experimental results and understanding the electronic structure's influence on spectroscopic behavior. However, no specific studies have published predicted NMR, IR, or UV-Vis data for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics simulations are instrumental in understanding the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment, such as solvents. eurasianjournals.comuomustansiriyah.edu.iq Research on pyrazole itself in aqueous solutions has utilized MD simulations to study the hydration shells around the molecule at different temperatures, providing insights into solute-solvent interactions at a molecular level. uomustansiriyah.edu.iquomustansiriyah.edu.iq These simulations track the movements of atoms based on a force field, revealing how the molecule behaves in a dynamic system. eurasianjournals.com For pyrazole derivatives, MD simulations are also crucial for assessing the stability of ligand-receptor complexes formed during molecular docking studies. researchgate.netnih.gov Despite the availability of these powerful techniques, no MD simulation studies specific to this compound and its interaction with solvents or other molecules have been reported.

In Silico Studies of Molecular Recognition and Ligand-Receptor Binding

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurasianjournals.com This method is frequently applied to pyrazole derivatives to explore their potential as inhibitors for various protein targets in drug discovery. researchgate.netijnrd.orgijpbs.com The process involves placing the ligand (e.g., a pyrazole derivative) into the binding site of a target protein and calculating a score that estimates the binding affinity. ijnrd.orgnih.gov The resulting poses can be analyzed to understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. While numerous pyrazole-based compounds have been studied this way against targets like fungal enzymes and cyclooxygenase, specific docking analyses involving this compound are absent from the current body of literature. mdpi.comijnrd.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Physicochemical Attributes (non-biological)

Quantitative Structure-Property Relationship (QSPR) is a computational method that correlates the structural or property descriptors of molecules with their physicochemical properties. ej-chem.orgasocse.org These models are built using statistical methods to create mathematical equations that can predict properties like boiling point, solubility, or density for new compounds without the need for experimental measurement. For pyrazolone derivatives, QSAR (the biological equivalent of QSPR) has been used to relate molecular descriptors to photographic activity and antimicrobial properties. ej-chem.orgimaging.org The development of a QSPR model requires a dataset of compounds with known properties, from which predictive relationships are derived. There are currently no published QSPR models specifically developed for or including this compound for the prediction of its non-biological physicochemical attributes.

Reaction Mechanism Elucidation for this compound Synthesis and Transformation via Computational Tools

Computational tools are essential for elucidating the mechanisms of chemical reactions, including the synthesis and transformation of heterocyclic compounds like pyrazoles. mdpi.com Theoretical calculations can map out the energy landscape of a reaction, identify transition states, and determine the most likely pathway. Various synthetic routes to the pyrazole core have been documented, such as the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) or 1,3-dipolar cycloadditions. mdpi.comresearchgate.net Computational studies of these mechanisms provide fundamental understanding that can guide the optimization of reaction conditions. However, a specific computational investigation into the reaction mechanism for the synthesis or subsequent transformation of this compound has not been reported.

Mechanistic Investigations of Chemical Reactions Involving 4 Phenethoxy 1h Pyrazole

Elucidation of the Stepwise Reaction Mechanism for the Formation of 4-Phenethoxy-1H-pyrazole

The synthesis of the pyrazole (B372694) core, a key feature of this compound, can be achieved through various methods, with the most common being the cyclocondensation of a 1,3-difunctional compound with hydrazine (B178648) or its derivatives. mdpi.commdpi.com Another significant approach involves the [3+2] dipolar cycloaddition of compounds like sydnones, nitrilimines, or diazo compounds. mdpi.comresearchgate.net

Identification of Key Intermediates and Transition States

The formation of pyrazoles often proceeds through identifiable intermediates. For instance, in the reaction of α,β-unsaturated ketones with hydrazines, pyrazoline intermediates are formed, which are then oxidized to the corresponding pyrazole. mdpi.comorganic-chemistry.org Similarly, the reaction of β-arylchalcones with hydrogen peroxide forms epoxide intermediates, which upon treatment with hydrazine monohydrate, yield pyrazoline intermediates that are subsequently dehydrated to 3,5-diaryl-1H-pyrazoles. mdpi.com

In multicomponent syntheses, such as the titanium-mediated formation of pyrazoles from alkynes and nitriles, diazatitanacyclohexadienes have been identified as long-lived intermediates. nih.gov The reaction mechanism can involve the formation of a hemiaminal as a crucial intermediate in certain synthetic routes. mdpi.com For example, in a silver-catalyzed reaction to form 5-aryl-3-trifluoromethyl pyrazoles, the proposed mechanism involves sequential nucleophilic addition, intramolecular cyclization, and elimination, culminating in a nih.govacs.org-H shift. mdpi.com

A plausible reaction pathway for synthesizing 4-functionalized pyrazoles involves the in situ generation of a reactive species like selenocyanogen (B1243902) chloride (Cl-SeCN). This species then undergoes an electrophilic addition with the pyrazole to form an intermediate, which subsequently rearomatizes through deprotonation to yield the final product. beilstein-journals.org

Table 1: Key Intermediates in Pyrazole Synthesis

PrecursorsIntermediate(s)Final Product Type
α,β-Unsaturated Ketones + HydrazinesPyrazolinesPyrazoles
β-Arylchalcones + H₂O₂ + HydrazineEpoxides, Pyrazolines3,5-Diaryl-1H-pyrazoles
Alkynes + Nitriles + Ti Imido ComplexDiazatitanacyclohexadienesPyrazoles
N'-benzylidene tolylsulfonohydrazides + Ethyl 4,4,4-trifluoro-3-oxobutanoateHemiaminal5-Aryl-3-trifluoromethyl pyrazoles
Pyrazole + PhICl₂ + KSeCNSelenocyanogen chloride, Intermediate C4-Selenocyanated pyrazole

Kinetic and Thermodynamic Studies of the Synthesis Pathways

Kinetic and thermodynamic factors play a crucial role in determining the outcome of pyrazole synthesis. nih.govnih.gov For instance, in the synthesis of donor-substituted pyrazoles from heteropropargyl precursors, the reaction can be directed towards either a kinetically controlled product (3,5-disubstituted pyrazole) or a thermodynamically favored product (2,5-disubstituted furan) by adjusting reaction parameters like catalyst loading, solvent polarity, and reaction time. nih.govnih.gov

Deuterium labelling experiments and kinetic studies have been instrumental in rationalizing reaction pathways and understanding the underlying mechanisms of pyrazole synthesis. mdpi.com The rate of pyrazole formation can be significantly influenced by temperature; for example, in some silver-catalyzed reactions, increasing the temperature to 60 °C improves the product yield. mdpi.com

Mechanistic Pathways of Derivatization and Functional Group Interconversions on the this compound Scaffold

The pyrazole ring is susceptible to various derivatization and functional group interconversion reactions. pharmaguideline.comub.edumit.eduscribd.comyoutube.com The nitrogen at position 1 can be readily alkylated using reagents like alkyl halides or dimethylsulfate after deprotonation with a strong base. pharmaguideline.com

Electrophilic substitution, such as thiocyanation or selenocyanation, preferentially occurs at the C4 position of the pyrazole ring. beilstein-journals.orgpharmaguideline.com A proposed mechanism for this involves the in situ generation of an electrophilic species, which then attacks the electron-rich C4 position. beilstein-journals.org The resulting intermediates can then be converted to other derivatives. beilstein-journals.org For example, 4-thiocyanated pyrazoles can be transformed into S-CF₃ and S-Me containing pyrazole derivatives. beilstein-journals.org

Investigation of Catalytic Cycles in Transition Metal-Mediated Transformations of this compound

Transition metals are widely used to catalyze transformations on the pyrazole scaffold. udel.eduunipv.itrsc.orgacs.orgnih.gov These reactions often proceed through a catalytic cycle involving the metal center. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are employed for the functionalization of pyrazoles. researchgate.net

A general catalytic cycle for a cross-coupling reaction involves an oxidative addition of a pyrazole halide or triflate to the low-valent metal catalyst. This is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the functionalized pyrazole and regenerate the active catalyst. unipv.it In some cases, visible light can be used to induce these transformations, where the transition metal complex acts as a photocatalyst, harvesting light and driving the catalytic cycle. rsc.org

Copper-catalyzed reactions are also prevalent for pyrazole synthesis and derivatization. organic-chemistry.orgacs.org For example, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones proceeds via the formation of a hydrazonyl radical, followed by cyclization. organic-chemistry.org

Studies on the Photochemical and Thermal Degradation Mechanisms of this compound

The stability of pyrazole derivatives under photochemical and thermal stress is a critical aspect. Photodegradation is a significant degradation pathway for many phenylpyrazole compounds in aqueous environments. nih.govscielo.brrsc.orgcopernicus.orgscispace.com The process often involves the absorption of light, leading to the formation of excited states that can undergo various reactions. scispace.com For the related phenylpyrazole insecticide ethiprole, photodegradation pathways include cyclization/dechlorination and hydroxylation/dechlorination. nih.gov The degradation often follows first-order kinetics, and the half-life can be influenced by factors such as pH and the wavelength of irradiation. scielo.br

Thermal degradation of heterocyclic compounds can occur through various mechanisms, including depolymerization and random chain-breaking reactions. metu.edu.trbibliotekanauki.ple3s-conferences.orgresearchgate.net For polymers containing benzoxazine (B1645224) rings, which share some structural similarities with substituted aromatics, the initial weight loss during thermogravimetric analysis (TGA) is often attributed to the evaporation of smaller molecules, while major degradation at higher temperatures is due to the cleavage of the core structures. metu.edu.tr The specific decomposition temperature and products depend on the substituents and their positions on the heterocyclic ring. bibliotekanauki.pl

Applications and Advanced Structure Activity/property Relationship Sar/spr Studies of 4 Phenethoxy 1h Pyrazole Derivatives Excluding Clinical Outcomes

Role as a Key Synthetic Intermediate in the Construction of Complex Molecular Architectures

The 4-phenethoxy-1H-pyrazole core is a valuable building block for the synthesis of more complex molecules due to the reactivity of the pyrazole (B372694) ring. The pyrazole system is aromatic and can undergo electrophilic substitution, typically at the 4-position. globalresearchonline.netmdpi.com However, with the 4-position already occupied by the phenethoxy group, synthetic modifications primarily target the nitrogen atoms and the remaining carbon positions (C3 and C5).

Key synthetic transformations involving the pyrazole scaffold include:

N-Alkylation/N-Arylation: The hydrogen on the N1 nitrogen is acidic and can be readily removed by a base, allowing for the introduction of a wide variety of substituents. This is a common strategy to modulate the molecule's properties or to link the pyrazole core to other molecular fragments.

Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group at the 4-position of an unsubstituted pyrazole, which serves as a handle for further modifications. researchgate.net For a 4-substituted pyrazole, this reaction might proceed at a different available position if conditions are forcing.

Metal-Catalyzed Cross-Coupling: Positions C3 and C5 can be functionalized, often starting from a halogenated pyrazole derivative. Suzuki-Miyaura or Sonogashira cross-coupling reactions, for example, can be employed to form new carbon-carbon bonds, linking the pyrazole to aryl, heteroaryl, or alkynyl groups. rsc.org

Cyclocondensation Reactions: The synthesis of the pyrazole ring itself is often achieved through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govmdpi.com By starting with a appropriately substituted β-diketone that contains the phenethoxy moiety, the this compound ring can be constructed as a precursor for more elaborate structures.

The phenethoxy group itself can also be modified, although this is less common. Demethylation of a methoxy-substituted phenethoxy group, for instance, could yield a phenolic hydroxyl group, providing another point for synthetic elaboration. The versatility of these synthetic handles makes this compound a strategic intermediate for creating diverse molecular architectures tailored for specific applications.

Scaffold Design for Molecular Recognition and Specific Binding Interactions

The this compound scaffold is well-suited for the design of ligands that can recognize and bind to specific biological macromolecules, such as proteins. nih.gov The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry because it is a key component in numerous biologically active compounds, including several approved drugs that target protein kinases. mdpi.comnih.gov The combination of the rigid aromatic pyrazole and the flexible phenethoxy chain allows for systematic exploration of a protein's binding pocket.

The design of potent and selective ligands hinges on the precise control of non-covalent interactions between the ligand and its target. The this compound structure offers several features that can be rationally modified to tune these interactions. nih.gov

Hydrogen Bonding: The pyrazole ring is an excellent hydrogen bonding motif. The N-H group acts as a hydrogen bond donor, while the lone pair on the adjacent sp2 nitrogen atom serves as a hydrogen bond acceptor. globalresearchonline.netnih.gov This dual nature allows it to form specific and directional interactions within a protein binding site. The ether oxygen of the phenethoxy group can also act as a hydrogen bond acceptor.

Pi-Pi Stacking: Both the pyrazole ring and the phenyl ring of the phenethoxy group are aromatic and can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The relative orientation of these rings, influenced by the flexible ethoxy linker, allows for optimization of these stacking interactions.

Halogen Bonding: Introducing halogen atoms (F, Cl, Br, I) onto the phenyl ring of the phenethoxy group is a common strategy to introduce halogen bonds. A halogen bond is a highly directional interaction between an electrophilic region on the halogen atom and a nucleophilic site on the protein, such as a backbone carbonyl oxygen. This can significantly enhance binding affinity and selectivity.

Hydrophobic Interactions: The phenoxy and ethyl components of the side chain contribute to the molecule's lipophilicity, enabling it to engage in favorable hydrophobic interactions within non-polar regions of a binding pocket.

Interaction TypeStructural FeaturePotential Interacting Partner (in Proteins)
Hydrogen Bond (Donor) Pyrazole N-HAspartate, Glutamate, Carbonyl backbone
Hydrogen Bond (Acceptor) Pyrazole N, Ether OSerine, Threonine, Tyrosine, Backbone N-H
Pi-Pi Stacking Pyrazole Ring, Phenyl RingPhenylalanine, Tyrosine, Tryptophan, Histidine
Halogen Bonding Halogen on Phenyl RingCarbonyl oxygen, Serine, Threonine
Hydrophobic Phenoxy and Ethyl GroupsLeucine, Isoleucine, Valine, Alanine

This table summarizes the potential non-covalent interactions that can be modulated in this compound derivatives for molecular recognition.

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for designing ligands based on the this compound scaffold. nih.gov These in silico techniques allow researchers to predict how derivatives will bind to a protein target before they are synthesized, saving time and resources. semanticscholar.org

The general workflow for designing ligands using this scaffold involves several steps:

Target Identification: A protein target of interest is chosen, and its three-dimensional structure is obtained, usually from the Protein Data Bank (PDB).

Scaffold Docking: The this compound scaffold is computationally placed into the active site of the target protein using a docking program. u-strasbg.fr This initial step helps to identify the optimal orientation of the core structure.

Virtual Library Generation: A virtual library of derivatives is created by computationally adding various substituents at different positions on the scaffold (e.g., on the pyrazole nitrogen or the phenyl ring).

In Silico Screening: The entire virtual library is then docked into the protein's binding site. The docking scores, which estimate the binding affinity, are used to rank the compounds. nih.gov

Interaction Analysis: The binding poses of the top-scoring virtual hits are analyzed in detail to understand the specific non-covalent interactions (hydrogen bonds, π-stacking, etc.) they form with the protein. This analysis provides a rationale for their predicted high affinity. For example, a docking study on pyrazole derivatives with protein kinases showed that the ligands fit deeply within the binding pocket, forming key hydrogen bonds. nih.gov

Selection for Synthesis: Based on the docking scores and interaction analysis, a small number of the most promising derivatives are selected for chemical synthesis and subsequent experimental validation.

This approach has been successfully used with other pyrazole-based scaffolds to identify potent inhibitors for various protein targets, including protein kinases involved in cancer. nih.govnih.gov The this compound scaffold is particularly amenable to this strategy, as the phenethoxy tail can be readily modified to probe different regions of a binding site.

Advanced Materials Science Applications of this compound Derivatives

Beyond biological applications, pyrazole derivatives are gaining attention in the field of materials science. scivisionpub.com Their rigid, aromatic nature, combined with their capacity for strong intermolecular interactions like hydrogen bonding, makes them attractive building blocks for functional organic materials. mdpi.comnbinno.com The introduction of a phenethoxy group can further tune the material properties by influencing molecular packing, solubility, and electronic characteristics.

Pyrazole derivatives can exhibit interesting optoelectronic properties, especially when incorporated into larger conjugated systems. nih.gov

Luminescence: Many pyrazole-containing compounds are fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. mdpi.comnih.gov This property is highly dependent on the extent of π-conjugation in the molecule. By attaching chromophores to the this compound scaffold, it is possible to create new fluorescent materials. The phenoxy group itself, while not a strong chromophore, can help to insulate a fluorescent core from quenching effects or modify the electronic properties of the system.

Non-Linear Optical (NLO) Properties: Materials with NLO properties can change the frequency of incident laser light, an effect that is valuable for applications in telecommunications and optical computing. NLO activity often arises in molecules that have a strong dipole moment, typically created by connecting an electron-donating group and an electron-withdrawing group through a π-conjugated system. The pyrazole ring can be part of this conjugated bridge, and studies on other pyrazole systems have shown they can possess significant NLO responses. researchgate.net

Charge Transport: Organic semiconductors are materials that can transport electrical charge through their structure. The efficiency of charge transport is highly dependent on the degree of intermolecular orbital overlap, which is dictated by how the molecules pack in the solid state. The combination of π-stacking from the aromatic rings and hydrogen bonding from the pyrazole N-H could lead to ordered packing arrangements in this compound derivatives, potentially enabling them to function as organic semiconductors.

PropertyRelevant Molecular FeaturePotential Application
Luminescence Extended π-conjugation with the pyrazole ringOrganic Light-Emitting Diodes (OLEDs), Fluorescent sensors
Non-Linear Optics (NLO) Donor-π-Acceptor structureOptical switching, Frequency doubling
Charge Transport Ordered molecular packing via H-bonding and π-stackingOrganic Field-Effect Transistors (OFETs), Organic photovoltaics

This table outlines the potential optoelectronic properties and applications of materials based on this compound derivatives.

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Pyrazole derivatives are known to self-assemble via intermolecular N-H···N hydrogen bonds, which can lead to the formation of well-defined structures like dimers, trimers, and infinite chains. nih.gov

The this compound molecule possesses both a hydrogen-bonding unit (the pyrazole N-H) and a bulky, hydrophobic group (the phenethoxy tail). This combination of features can lead to more complex self-assembly behavior.

Influence of the Phenethoxy Group: The bulky phenethoxy group will exert significant steric influence on the hydrogen-bonding-driven assembly. Instead of simple linear chains, it might favor the formation of more complex, three-dimensional nanostructures where the hydrophobic phenethoxy groups are segregated from the hydrogen-bonding pyrazole cores.

Formation of Nanostructures: In solution, such amphiphilic-like behavior could potentially lead to the formation of micelles or vesicles. Upon evaporation of the solvent on a surface, it could drive the formation of structured thin films or other nanostructures like nanofibers or nanorods. The self-assembly of DNA-chromophore conjugates into nanospheres, driven by hydrophobic interactions, provides a parallel for how such systems can behave. nih.gov This ability to form ordered nanostructures is critical for the bottom-up fabrication of advanced electronic and photonic devices.

Application in Organic Electronics and Functional Polymers

No specific research data is available for this compound derivatives in this application area.

Chemo-sensing and Biosensing Applications

No specific research data is available for this compound derivatives for chemo-sensing or biosensing applications.

Design of Receptors for Ion or Small Molecule Recognition

There is no available literature detailing the design of receptors based on this compound for ion or small molecule recognition.

Spectroscopic and Electrochemical Responses to Analyte Binding

Specific spectroscopic or electrochemical data on the binding of analytes by this compound derivatives is not present in the current scientific literature.

Advanced Analytical and Characterization Methodologies Employed in 4 Phenethoxy 1h Pyrazole Research

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatographic methods are indispensable for the separation, identification, and quantification of 4-Phenethoxy-1H-pyrazole from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like many pyrazole (B372694) derivatives. A typical HPLC method for a compound like this compound would be a reversed-phase method, chosen for its wide applicability to moderately polar to nonpolar compounds.

Method development would involve the systematic optimization of several parameters to achieve a robust and reliable separation. This includes the selection of an appropriate stationary phase, such as a C18 or C8 column, and the optimization of the mobile phase composition. researchgate.netnih.gov An isocratic elution with a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is often the starting point. Gradient elution may be employed to enhance separation efficiency, especially for complex samples containing impurities with a wide range of polarities. researchgate.net

The validation of the developed HPLC method is a critical step to ensure its suitability for its intended purpose. Following the International Council for Harmonisation (ICH) guidelines, validation would encompass the evaluation of parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). researchgate.net

Illustrative HPLC Method Parameters for this compound Analysis:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Illustrative HPLC Validation Data for a Pyrazole Derivative:

Validation ParameterResult
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (RSD%) < 2%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

While this compound itself may have limited volatility, Gas Chromatography (GC) can be a powerful tool for the analysis of any volatile impurities or for the analysis of the compound after derivatization to increase its volatility. GC, particularly when coupled with a mass spectrometer (GC-MS), provides excellent separation efficiency and definitive identification of components. nih.gov

For trace analysis, a sensitive detector such as a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) could be utilized. The latter is particularly sensitive to nitrogen-containing compounds like pyrazoles. unipv.it The development of a GC method would involve optimizing the temperature program of the oven, selecting an appropriate capillary column (e.g., a nonpolar or medium-polarity phase like DB-5 or DB-17), and setting the carrier gas flow rate.

Hypothetical GC Method Parameters for Analysis of Volatile Impurities in this compound:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV

Should the synthesis of this compound result in a racemic mixture, or if chiral variants are of interest, Supercritical Fluid Chromatography (SFC) would be a highly effective technique for enantiomeric separation. nih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar co-solvent (modifier) such as methanol (B129727) or ethanol. nih.gov

The advantages of SFC include faster separations and reduced organic solvent consumption compared to normal-phase HPLC. nih.gov The choice of a chiral stationary phase (CSP) is critical for achieving enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability for the chiral resolution of various classes of compounds, including pyrazole derivatives. nih.gov

Illustrative SFC Method Parameters for Chiral Separation of a Pyrazole Derivative:

ParameterCondition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Supercritical CO₂ / Methanol (80:20, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Detection UV at 254 nm
Column Temperature 35 °C

Thermal Analysis Techniques for Thermophysical Properties and Stability

Thermal analysis techniques are crucial for characterizing the thermophysical properties and thermal stability of this compound.

Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC analysis would provide critical information on its melting point, heat of fusion, and any polymorphic transitions. sigmaaldrich.com The melting point is a key indicator of purity. A sharp melting endotherm suggests a highly pure compound, whereas a broad melting range can indicate the presence of impurities.

The DSC thermogram is obtained by heating a small, encapsulated sample at a constant rate and comparing its heat flow to that of an empty reference pan. sigmaaldrich.com

Hypothetical DSC Data for this compound:

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting 120.5122.8115.2

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is instrumental in determining the thermal stability of this compound. The resulting TGA curve provides the decomposition temperature, which is a critical parameter for understanding the compound's stability under thermal stress. thermofisher.com

The analysis involves heating a sample on a sensitive microbalance at a constant rate. The temperature at which significant mass loss begins indicates the onset of thermal decomposition. The TGA can also reveal the presence of residual solvents or water if mass loss is observed at lower temperatures. thermofisher.com

Illustrative TGA Data for a Pyrazole Derivative:

ParameterValue
Onset of Decomposition (°C) 250
Temperature at 5% Mass Loss (°C) 265
Residual Mass at 500 °C (%) < 5

Surface Characterization Techniques for Adsorption and Interfacial Studies

No research is currently available that applies these techniques to this compound.

Atomic Force Microscopy (AFM) for Surface Morphology

No data found.

Scanning Electron Microscopy (SEM) for Nanostructure Visualization

No data found.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

No data found.

Future Directions and Emerging Research Frontiers for 4 Phenethoxy 1h Pyrazole Chemistry

Development of Novel and Highly Sustainable Synthetic Methodologies for 4-Phenethoxy-1H-pyrazole

The synthesis of pyrazole (B372694) derivatives is undergoing a paradigm shift towards more environmentally friendly and sustainable methods. thieme-connect.comnih.gov Future research on this compound will likely focus on developing synthetic strategies that align with the principles of green chemistry. This includes the use of aqueous reaction media, biodegradable catalysts, and energy-efficient techniques like microwave and ultrasound irradiation. thieme-connect.comnih.gov

One promising avenue is the adaptation of multicomponent reactions (MCRs), which offer high atom economy and procedural simplicity for the synthesis of complex molecules in a single step. mdpi.comdoaj.org The development of a one-pot synthesis for this compound from readily available starting materials would represent a significant advancement. Furthermore, the exploration of magnetic nanoparticles as recoverable and reusable catalysts presents an opportunity to enhance the sustainability of its synthesis. bohrium.com

Synthetic ApproachKey AdvantagesPotential for this compound
Aqueous Synthesis Environmentally benign, reduced use of volatile organic compounds.Development of water-based synthetic routes from precursors.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, and enhanced energy efficiency.Optimization of existing syntheses or development of new microwave-promoted pathways.
Multicomponent Reactions High atom economy, reduced waste, and simplified procedures.Design of a one-pot synthesis from simple, readily available starting materials.
Magnetic Nanoparticle Catalysis Catalyst recyclability, ease of separation, and enhanced stability.Application of functionalized magnetic nanoparticles to catalyze key synthetic steps.

Exploration of Unconventional Reactivity and Novel Transformation Pathways

While the fundamental reactivity of the pyrazole core is well-established, the unique substitution pattern of this compound may give rise to unconventional reactivity. Future investigations could focus on exploiting the electronic properties conferred by the phenethoxy group to drive novel chemical transformations. The electron density of the pyrazole ring, influenced by substituents, plays a crucial role in its susceptibility to electrophilic and nucleophilic attack. mdpi.com

Research could delve into late-stage functionalization of the pyrazole ring or the phenoxy substituent, allowing for the rapid generation of analogues with diverse properties. This could involve C-H activation methodologies or novel coupling strategies to introduce new functional groups. Understanding the tautomeric equilibrium of this compound will also be critical, as it can significantly influence its reactivity and the regioselectivity of its reactions. mdpi.comresearchgate.net

Integration of this compound Chemistry with Advanced Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)

The integration of advanced technologies is set to revolutionize the synthesis and optimization of chemical processes. Flow chemistry, for instance, offers enhanced control over reaction parameters, improved safety, and scalability, making it an attractive platform for the synthesis of pyrazole derivatives. mdpi.comnih.govbiotech-spain.com Developing a continuous flow process for the synthesis of this compound could lead to higher efficiency and reproducibility. nih.govgalchimia.com

Moreover, machine learning algorithms are increasingly being used to predict reaction outcomes and optimize reaction conditions. beilstein-journals.org By generating and analyzing large datasets of reaction parameters and yields, machine learning models could be employed to rapidly identify the optimal conditions for the synthesis of this compound, minimizing experimental effort and resource consumption.

TechnologyApplication in this compound ChemistryPotential Benefits
Flow Chemistry Continuous synthesis of the compound and its derivatives.Improved reaction control, enhanced safety, and easier scalability. mdpi.comresearchgate.net
Machine Learning Optimization of synthetic reaction conditions and prediction of novel derivatives' properties.Accelerated discovery of efficient synthetic routes and new functional molecules. beilstein-journals.org

Expansion into Novel Non-Biological Application Domains (e.g., Catalysis, Advanced Functional Materials)

While pyrazole derivatives are well-known for their biological activities, there is a growing interest in their application in materials science and catalysis. nih.govmdpi.com The structural and electronic properties of this compound make it a candidate for exploration in these non-biological domains. For instance, its ability to coordinate with metal ions could be exploited in the design of novel catalysts for organic transformations. nih.gov

Furthermore, the aromatic nature of both the pyrazole and phenoxy moieties suggests potential applications in the development of advanced functional materials. Research could focus on incorporating this compound into polymers or metal-organic frameworks (MOFs) to create materials with tailored electronic, optical, or photoluminescent properties. mdpi.com

Deepening Theoretical Understanding through Advanced Multiscale Computational Models

Computational chemistry provides powerful tools for understanding the structure, reactivity, and properties of molecules at a fundamental level. nih.gov Future research on this compound will benefit from the application of advanced multiscale computational models. Density Functional Theory (DFT) calculations can be used to elucidate its electronic structure, predict spectroscopic properties, and rationalize its reactivity. daneshyari.comresearchgate.netresearchgate.net

These theoretical studies can guide experimental efforts by predicting the most stable tautomeric forms, identifying the most likely sites for chemical reactions, and screening for potential applications. nih.gov By combining computational modeling with experimental validation, a deeper and more comprehensive understanding of the chemical behavior of this compound can be achieved.

Opportunities for Collaborative and Interdisciplinary Research in Pyrazole Chemistry

The future of pyrazole chemistry, including the study of this compound, will be greatly enhanced by collaborative and interdisciplinary research. The multifaceted nature of this field necessitates expertise from various disciplines, including synthetic organic chemistry, materials science, computational chemistry, and chemical engineering.

Collaborations between academic research groups and industrial partners can facilitate the translation of fundamental discoveries into practical applications. By fostering an environment of open communication and data sharing, the scientific community can accelerate progress in understanding and utilizing the full potential of pyrazole derivatives like this compound.

Q & A

Q. How can researchers optimize the synthesis yield of 4-Phenethoxy-1H-pyrazole derivatives under varying reaction conditions?

To optimize synthesis yields, systematically vary reaction parameters such as temperature, catalyst type, and solvent polarity. For example, cyclocondensation reactions involving pyrazole precursors often benefit from copper sulfate catalysts and elevated temperatures (e.g., 50°C for 16 hours), as demonstrated in the synthesis of triazole-pyrazole hybrids . Solvent selection (e.g., THF/water mixtures) can improve regioselectivity and reduce side reactions. Post-reaction purification via column chromatography or recrystallization is critical for isolating high-purity products, with yields typically ranging from 60–80% under optimized conditions .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and tautomeric forms. For example, 1H^1H NMR can distinguish keto-enol tautomers through carbonyl proton shifts .
  • Infrared (IR) Spectroscopy : To identify functional groups like C=O (stretching at ~1650–1700 cm1^{-1}) and N-H bonds .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as shown in studies of pyrazole derivatives with R_2$$^2(8) ring motifs .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental data and theoretical predictions for pyrazole tautomerism?

Combining density functional theory (DFT) calculations with experimental crystallographic data helps reconcile discrepancies. For instance, bond-length analysis (e.g., C=O at 1.28 Å in keto forms) from X-ray structures can validate computational models. Software like Gaussian or ORCA can simulate tautomeric equilibria, while OLEX2 refines structural parameters iteratively. Cross-validation with 13C^{13}C NMR chemical shifts further refines accuracy .

Q. What strategies address regioselectivity challenges in synthesizing polysubstituted this compound derivatives?

Regioselectivity is influenced by steric and electronic effects. For example:

  • Catalytic Systems : Copper(I) iodide promotes selective 1,3-dipolar cycloadditions in triazole-pyrazole hybrids .
  • Substituent Directing Groups : Electron-withdrawing groups (e.g., trifluoromethyl) at specific positions guide cyclization pathways, as seen in 4-fluoro-pyrazole synthesis .
  • Microwave-Assisted Synthesis : Reduces reaction times and improves regioselectivity by enhancing reaction homogeneity .

Q. How do researchers resolve data contradictions in hydrogen-bonding networks of pyrazole derivatives?

Analyze intermolecular interactions using X-ray crystallography and Hirshfeld surface analysis. For example, N–H···O hydrogen bonds in pyrazole dimers form R_2$$^2(8) motifs, which stabilize crystal structures . Conflicting NMR data (e.g., unexpected proton environments) may arise from dynamic equilibria, requiring variable-temperature NMR studies to confirm .

Q. What methodologies validate the purity and stability of this compound under storage conditions?

  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>99.5% by HPLC) and detect degradation products .
  • Thermogravimetric Analysis (TGA) : Monitors thermal stability, with decomposition temperatures typically >200°C for pyrazole derivatives .
  • Long-Term Stability Studies : Store samples under inert atmospheres (argon) at –20°C to prevent oxidation or hydrolysis .

Methodological Guidance

Q. Designing experiments to study substituent effects on pyrazole reactivity

  • Step 1 : Synthesize a series of derivatives with varying substituents (e.g., electron-donating vs. withdrawing groups) using protocols from .
  • Step 2 : Compare reaction kinetics (e.g., via 1H^1H NMR monitoring) to quantify substituent effects on cyclization rates.
  • Step 3 : Correlate results with Hammett σ values to predict electronic contributions .

Q. Best practices for crystallographic data refinement

  • Use OLEX2 for structure solution and refinement, leveraging its automated hydrogen-bond detection and disorder modeling (e.g., ethyl group disorder in pyrazole derivatives ).
  • Validate against Cambridge Structural Database (CSD) entries for analogous compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.